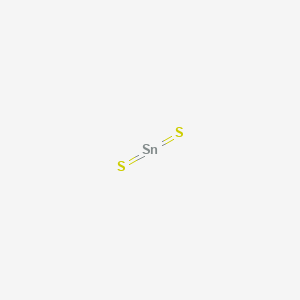

Tin sulfide (SnS2)

Descripción general

Descripción

Tin sulfide (SnS2) is a compound composed of tin and sulfur. It is a member of the transition metal dichalcogenides family and is known for its layered structure. This compound is a semiconductor with a band gap of approximately 2.2 electron volts, making it suitable for various electronic and optoelectronic applications . Tin sulfide is also environmentally benign, abundant, and relatively inexpensive, which adds to its appeal for industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin sulfide can be synthesized using various methods, including:

Wet Chemical Synthesis: This involves the reaction of stannic chloride pentahydrate (SnCl4·5H2O) with thioacetamide (C2H5NS) in an aqueous solution.

Hydrothermal Method: This method involves the reaction of tin chloride and sulfur sources under high temperature and pressure conditions.

Solid-State Reaction: Tin sulfide can also be prepared by directly reacting tin and sulfur at high temperatures.

Industrial Production Methods: Industrial production of tin sulfide often involves the hydrothermal method due to its ability to produce high-purity and well-defined nanostructures. This method is scalable and can be optimized for large-scale production .

Types of Reactions:

Oxidation: Tin sulfide can undergo oxidation to form tin oxide (SnO2) and sulfur dioxide (SO2) when heated in the presence of oxygen.

Reduction: Tin sulfide can be reduced to metallic tin and hydrogen sulfide (H2S) using reducing agents such as hydrogen gas.

Substitution: Tin sulfide can react with halogens to form tin halides and sulfur.

Common Reagents and Conditions:

Oxidation: Oxygen gas at elevated temperatures.

Reduction: Hydrogen gas at high temperatures.

Substitution: Halogens such as chlorine or bromine at room temperature.

Major Products Formed:

Oxidation: Tin oxide (SnO2) and sulfur dioxide (SO2).

Reduction: Metallic tin and hydrogen sulfide (H2S).

Substitution: Tin halides and sulfur.

Aplicaciones Científicas De Investigación

Semiconductor Applications

Field Effect Transistors (FETs)

SnS₂ exhibits excellent electronic properties, making it suitable for use in field effect transistors. Its layered structure allows for the fabrication of ultra-thin films that can be used in next-generation electronic devices. The bandgap of SnS₂ (2.2–2.35 eV) enables effective operation in visible light applications, enhancing the performance of FETs significantly .

Photovoltaic Cells

The semiconductor properties of SnS₂ make it an attractive material for photovoltaic solar cells. Studies have shown that SnS₂ can be incorporated into heterostructures to improve light absorption and conversion efficiency. Its earth-abundant and non-toxic nature further supports its use in sustainable energy technologies .

Photocatalysis

Water Splitting

Tin sulfide has been investigated for its potential in photocatalytic water splitting, which is crucial for hydrogen production. The material's ability to absorb visible light and its stability in aqueous environments make it a promising candidate for photocatalytic applications .

Wastewater Treatment

Recent research indicates that SnS₂ nanoflowers exhibit high photocatalytic activity for degrading pollutants such as methylene blue in wastewater. The synthesized nanosheets demonstrate reusability and stability under sunlight, highlighting their potential for environmental remediation .

Sensors

Gas Sensors

Due to its high surface area and sensitivity, SnS₂ is effective in gas sensing applications. It can detect various gases, including ethanol and other volatile organic compounds, through changes in electrical conductivity upon exposure to these gases .

Photodetectors

SnS₂ has also been utilized in photodetectors due to its strong optical response and fast carrier transport kinetics. Heterostructures formed with SnS can enhance photoconductivity and broaden the detection range into the near-infrared spectrum .

Energy Storage

Lithium-Ion Batteries

Research has explored the use of SnS₂ as an anode material in lithium-ion batteries. Its layered structure allows for efficient lithium ion intercalation, which can improve the battery's capacity and cycle stability .

Supercapacitors

In addition to batteries, SnS₂ has been studied as a supercapacitor electrode material due to its high conductivity and electrochemical performance, contributing to advancements in energy storage technologies .

Case Studies

Mecanismo De Acción

Tin sulfide can be compared with other similar compounds such as:

Tin(II) sulfide (SnS): Tin(II) sulfide has a lower band gap (approximately 1.3 electron volts) compared to tin sulfide, making it more suitable for applications requiring lower energy light absorption.

Tin(IV) sulfide (Sn2S3): Tin(IV) sulfide has a more complex structure and different electronic properties, which can be advantageous for specific applications such as thermoelectrics.

Uniqueness: Tin sulfide’s combination of a suitable band gap, layered structure, and environmental benignity makes it unique among tin sulfides. Its ability to form high surface area nanostructures further enhances its applicability in various fields .

Comparación Con Compuestos Similares

- Tin(II) sulfide (SnS)

- Tin(IV) sulfide (Sn2S3)

Actividad Biológica

Tin sulfide (SnS2) is a compound that has garnered significant attention in various fields, particularly due to its unique properties and potential applications in photocatalysis, sensing, and biomedical fields. This article delves into the biological activity of SnS2, highlighting its antimicrobial properties, photocatalytic capabilities, and potential applications in drug delivery and environmental remediation.

1. Overview of Tin Sulfide (SnS2)

Tin sulfide exists primarily in two forms: tin(II) sulfide (SnS) and tin(IV) sulfide (SnS2). SnS2 is characterized by its layered structure, which can be beneficial for various applications, including electronics and catalysis. The compound exhibits a bandgap of approximately 2.4 eV, making it suitable for photocatalytic applications under visible light .

2. Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of SnS2 nanoparticles against various pathogens. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can damage microbial membranes and cellular components.

Case Study: Antimicrobial Activity

- Study Findings : A study investigated the antimicrobial effects of sonochemically synthesized SnS2 nanoparticles against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, with an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL .

- Mechanism : The antimicrobial activity was attributed to the release of sulfur species and the generation of ROS upon exposure to light, which led to oxidative stress in bacterial cells .

3. Photocatalytic Activity

SnS2 has shown promise as a photocatalyst for environmental applications, particularly in the degradation of organic pollutants.

Photocatalytic Degradation Studies

- Study on Dye Degradation : Research demonstrated that SnS2 nanoparticles could effectively degrade rhodamine B dye under visible light irradiation. The degradation efficiency reached up to 90% within 180 minutes .

- Mechanism : The photocatalytic process involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs that participate in redox reactions with water and oxygen, leading to the formation of hydroxyl radicals responsible for degrading organic contaminants .

4. Drug Delivery Applications

The layered structure of SnS2 allows for potential applications in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it an attractive candidate for targeted drug delivery.

Research Findings

- A study explored the use of SnS2 nanosheets as carriers for anticancer drugs. The results indicated that SnS2 could effectively encapsulate doxorubicin, releasing it in a controlled manner under physiological conditions .

- Release Profile : The drug release kinetics were evaluated, showing a sustained release over time, which is beneficial for minimizing side effects associated with conventional chemotherapy .

5. Comparative Summary Table

| Property | SnS | SnS2 |

|---|---|---|

| Structure | Orthorhombic | Hexagonal |

| Bandgap | ~1.1-1.2 eV | ~2.4 eV |

| Antimicrobial Activity | Moderate | High |

| Photocatalytic Efficiency | Moderate | High |

| Drug Delivery Potential | Low | High |

6. Conclusion

Tin sulfide (SnS2) exhibits significant biological activity with promising applications in antimicrobial treatments, environmental remediation through photocatalysis, and drug delivery systems. Continued research into its synthesis methods and mechanisms will further enhance its applicability across various domains.

Análisis De Reacciones Químicas

Sodiation/Desodiation in Na-Ion Batteries

SnS₂ undergoes a multi-step reaction during cycling:

-

Conversion Reaction :

-

Alloying Reaction :

-

Key Findings :

Lithiation in Li-Ion Batteries

Phase Stability and Redox Behavior

| Phase | Structure | ΔHₖᵥ (eV/atom) | Stability Conditions |

|---|---|---|---|

| SnS₂ | Hexagonal (P3̄m1) | -0.32 | Low-temperature CVD (<350°C) |

| SnS | Orthorhombic (Pnma) | -0.28 | High-temperature CVD (>350°C) |

| Sn₂S₃ | Orthorhombic | -0.24 | Intermediate sulfur activity |

-

Thermal Decomposition :

SnS₂ converts to SnS at >400°C via sulfur loss:

CO₂ Electroreduction (CO₂ER)

Transition metal (TM)-doped SnS₂ (e.g., Cr@SnS₂) enhances CO₂ activation:

-

Mechanism : TM atoms act as “charge transfer bridges,” stabilizing *COOH intermediates and enabling 8-electron reduction to CH₄ .

-

Selectivity : Pure SnS₂ favors 2-electron HCOOH production, while TM@SnS₂ shifts selectivity to CH₄ .

Photodegradation

SnS₂ nanosheets degrade methylene blue (MB) via:

Key Challenges and Innovations

Propiedades

IUPAC Name |

bis(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFTTOJSPMYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sn]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS2, S2Sn | |

| Record name | tin(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |

| Record name | Stannic sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1315-01-1 | |

| Record name | Tin sulfide (SnS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.